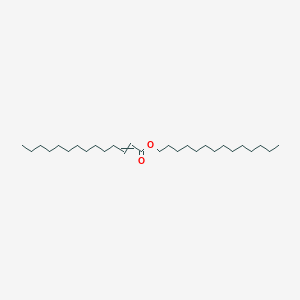

Tetradecyl tetradec-2-enoate

Description

Properties

CAS No. |

71801-88-2 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

tetradecyl tetradec-2-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3 |

InChI Key |

YVTOLJVMIWTRRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Synthesis of Alkyl Alkenoates

Enzymatic Esterification Mechanisms

Enzymatic esterification is the crucial step in forming alkyl alkenoates. This reaction is catalyzed by specific enzymes that facilitate the transfer of an acyl group from a donor molecule, like acetyl-CoA or a long-chain acyl-CoA, to an alcohol.

In the yeast Saccharomyces cerevisiae, alcohol acetyltransferases (AATases) are key enzymes responsible for the synthesis of volatile acetate (B1210297) esters, which contribute significantly to the aroma of fermented beverages. asm.orgresearchgate.net These enzymes catalyze the formation of acetate esters by transferring an acetyl group from acetyl-CoA to an alcohol. asm.orgresearchgate.net The primary AATases in S. cerevisiae are encoded by the genes ATF1 and ATF2. asm.org

Atf1p is considered the major alcohol O-acetyltransferase and is relatively specific for acetyl-CoA as the acyl donor, not utilizing other acyl-CoAs like C3, C4, C5, C6, C8, C10, or C12. uniprot.org However, it exhibits broad promiscuity for the alcohol substrate, enabling the production of a variety of esters including ethyl acetate, isoamyl acetate, and phenyl ethyl acetate. asm.orguniprot.org The expression levels of ATF1 and ATF2 directly impact the production rates of these esters. asm.org For instance, overexpression of ATF1 can lead to a 180-fold increase in isoamyl acetate production, while a double deletion of ATF1 and ATF2 nearly eliminates its formation. asm.org These enzymes are localized to the endoplasmic reticulum (ER) and lipid droplets. researchgate.net While these enzymes are primarily known for producing short-chain acetate esters, the broader family of acyl-CoA:alcohol acyltransferases, often termed wax synthases, are responsible for synthesizing long-chain esters like tetradecyl tetradec-2-enoate by utilizing long-chain acyl-CoAs and fatty alcohols as substrates.

The specificity of enzymes for their substrates is critical for directing metabolic flux towards a desired product. Several enzymes interact with tetradecanoyl-CoA, the activated form of tetradecanoic acid (myristic acid), which is a potential precursor for this compound.

Thioesterases are enzymes that hydrolyze acyl-CoA molecules to free fatty acids and CoA. Their substrate specificity is crucial in fatty acid biosynthesis. Studies on various bacterial thioesterases have shown differing activities towards a range of acyl-CoA chain lengths. For example, in vitro analysis of six different thioesterases revealed varied specific activities for substrates from acetyl-CoA (C2) to tetradecanoyl-CoA (C14). asm.org This demonstrates that enzyme selection is a key factor in pathways designed to produce specific fatty acids. The thioesterase from Escherichia coli, TesB, shows broad substrate specificity but primarily hydrolyzes medium- and long-chain acyl-CoA substrates, including tetradecanoyl-CoA. uniprot.org

Another relevant enzyme is N-myristoyltransferase (NMT) from Saccharomyces cerevisiae, which attaches myristate (C14) to proteins. Studies on its acyl-CoA binding site using analogs of myristic acid revealed that the enzyme's binding site can accommodate various modifications along the acyl chain and that its activity decreases with increasing polarity of the substrate. nih.gov This highlights the intricate relationship between the substrate's chemical properties and the enzyme's catalytic efficiency. The specificity of acyltransferases that would directly synthesize this compound would depend on their affinity for both tetradecanoyl-CoA (or tetradec-2-enoyl-CoA) and tetradecanol (B45765).

Table 1: In Vitro Specific Activity of Selected Thioesterases on Various Acyl-CoA Substrates

| Acyl-CoA Substrate | Specific Activity (U/mg) - Enzyme Fs2108 asm.org |

|---|---|

| Acetyl-CoA (C2) | 0.1 |

| Butyryl-CoA (C4) | 0.2 |

| Valeryl-CoA (C5) | 0.5 |

| Hexanoyl-CoA (C6) | 0.7 |

| Octanoyl-CoA (C8) | 1.5 |

| Decanoyl-CoA (C10) | 2.0 |

| Dodecanoyl-CoA (C12) | 2.5 |

| Tetradecanoyl-CoA (C14) | 3.0 |

Note: Data is adapted for illustrative purposes from reported relative activities. 1U = 1 µmol/min.

Metabolic Engineering Strategies for Biotechnological Production

Metabolic engineering offers powerful tools to develop microbial cell factories for the sustainable production of valuable chemicals like alkyl alkenoates. Yeasts are particularly attractive hosts for this purpose. nih.gov

Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica are prominent cell factories for producing fatty acid-derived compounds. frontiersin.orgnih.gov S. cerevisiae is a well-established industrial organism with a GRAS (Generally Recognized As Safe) status, robust tolerance to industrial conditions, and sophisticated genetic tools. nih.govfrontiersin.org Y. lipolytica is naturally adept at producing and accumulating lipids, making it an excellent chassis for synthesizing fatty acid-derived molecules. google.com

The production of fatty acid alkyl esters in these yeasts generally requires the introduction of a heterologous pathway. frontiersin.org This typically involves expressing a wax ester synthase (WS) enzyme, which catalyzes the final esterification step between a fatty acyl-CoA and a fatty alcohol. frontiersin.org To enhance production, native metabolic pathways are engineered to increase the supply of precursors like acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. nih.govmdpi.com Furthermore, engineering can be applied to produce the specific precursors required for this compound: tetradec-2-enoyl-CoA and tetradecanol.

The CRISPR/Cas9 system has revolutionized genome editing, providing a precise and efficient tool for metabolic engineering. nih.gov It can be used to introduce, delete, or modify genes to reroute metabolic flux towards the desired product. diva-portal.org

In the context of producing specific fatty acid derivatives, CRISPR/Cas9 has been successfully used to modify the fatty acid composition in plants and microbes. nih.govfrontiersin.org For example, by knocking out genes like FATTY ACID DESATURASE 2 (FAD2), which converts oleic acid to polyunsaturated fatty acids, researchers have significantly increased the oleic acid content in seed oils. nih.govfrontiersin.org Similarly, this technology can be applied to yeast to enhance the pool of C14 fatty acids. One could target genes to upregulate the synthesis of C14 precursors or knock out competing pathways that consume these precursors. The multiplexing capability of CRISPR/Cas9 allows for simultaneous editing of multiple gene targets, which is highly advantageous for optimizing complex biosynthetic pathways. diva-portal.org This approach could be used to knock out genes involved in fatty acid degradation while simultaneously overexpressing genes for C14 fatty acid and fatty alcohol synthesis.

A common challenge in metabolic engineering is the diversion of intermediates away from the desired product by native metabolic pathways. To maximize yield, these competing or degradation pathways must be mitigated.

In yeast, fatty acids and their CoA-esters can be degraded via the β-oxidation pathway. A key strategy to prevent product loss is to delete genes encoding enzymes of this pathway, such as the acyl-CoA oxidase (POX1 in S. cerevisiae), which catalyzes the first step of peroxisomal β-oxidation. nih.gov Another approach is to eliminate the formation of byproducts. For instance, if an alcohol precursor is being converted to an unwanted product, the responsible dehydrogenase can be knocked out. frontiersin.org In engineered S. cerevisiae strains producing vanillin (B372448), deleting the alcohol dehydrogenase gene ADH6 was shown to decrease the reduction of vanillin to the byproduct vanillyl alcohol. frontiersin.org Similarly, to produce this compound, pathways that degrade tetradecanol or tetradec-2-enoyl-CoA would need to be silenced. Additionally, when overexpressing heterologous proteins, cellular stress responses like the ER-associated-degradation (ERAD) pathway can be triggered, which targets proteins for degradation. frontiersin.org Engineering these quality control systems can sometimes help to improve the stability and activity of heterologously expressed enzymes. frontiersin.org

Table of Mentioned Compounds

Characterization of Novel Biocatalysts for Unsaturated Ester Synthesis

The synthesis of unsaturated esters, including long-chain variants like this compound, heavily relies on the use of specific enzymes that can catalyze esterification or transesterification reactions efficiently and selectively. The characterization of these biocatalysts is crucial for optimizing reaction conditions and scaling up production for industrial applications. Key biocatalysts include lipases, esterases, and specialized enzymes like ene-reductases.

Lipases are the most extensively used enzymes for ester synthesis due to their high catalytic activity, stability in organic solvents, and broad substrate specificity. tandfonline.com Immobilized lipases are particularly favored as they can be easily recovered and reused, which is crucial for process intensification and economic viability. nih.gov Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form as Novozym 435, is a benchmark biocatalyst in this field. tandfonline.comtandfonline.com It has demonstrated high catalytic activity for ester synthesis and notable thermal stability. tandfonline.com Studies on the synthesis of unsaturated polyesters have utilized CALB for the condensation copolymerization of dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) with polyethylene (B3416737) glycol under solvent-free conditions. tandfonline.comtandfonline.com

The selectivity of lipases is a critical characteristic. This includes regioselectivity (preference for specific positions on a molecule, such as sn-1,3 positions in triglycerides) and fatty acid selectivity (preference for specific types of fatty acids). nih.gov For instance, in the preparation of human milk fat substitutes, lipases with sn-1,3 regioselectivity are necessary. nih.gov Fatty acid selectivity can be influenced by carbon chain length and the number and position of double bonds. nih.gov Research has shown that some lipases from Burkholderia cepacia, Rhizomucor miehei, and Candida rugosa exhibit a preference for C8 fatty acids in esterification reactions. nih.gov In contrast, a recombinant lipase from Thermomyces lanuginosus showed a preference for fatty acids with more than seven carbon atoms. nih.gov

The enzymatic synthesis of sugar fatty acid esters, which are structurally related to alkyl alkenoates, also provides insights into suitable biocatalysts. High yields (up to 93-100%) have been achieved in the synthesis of glucose monoesters using Candida antarctica lipase B. mdpi.com This suggests its potential applicability for the synthesis of other long-chain unsaturated esters.

Beyond lipases, other enzymes are being explored for the synthesis of α,β-unsaturated esters. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes. beilstein-journals.org These aldehydes can then serve as precursors in chemo-enzymatic pathways, such as the Wittig reaction, to produce α,β-unsaturated esters. beilstein-journals.org A CAR from a Mycobacterium species was found to have high activity towards a range of aromatic and aliphatic carboxylic acids, demonstrating a novel chemo-enzymatic route for producing these valuable compounds from abundant fatty acids. beilstein-journals.org

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are another important class of biocatalysts. nih.gov They catalyze the asymmetric reduction of activated C=C double bonds found in α,β-unsaturated compounds. mycosphere.org While their primary function is reduction, understanding their substrate scope is crucial as they can act on α,β-unsaturated esters. mycosphere.org A study screening various fungi found that species like Mucor circinelloides and Mucor plumbeus expressed versatile ene-reductase activity. However, the study also noted that unsaturated esters were generally more resistant to bioreduction compared to ketones, nitroalkenes, or aldehydes. mycosphere.org This highlights the need for discovering or engineering ene-reductases with improved activity towards unsaturated esters for specific synthetic applications. nih.gov

The characterization of these novel biocatalysts involves determining their substrate specificity, optimal reaction conditions (pH, temperature), stability, and stereoselectivity. nih.gov This is often achieved through screening of microbial sources or by engineering existing enzymes to enhance desired properties. nih.govmycosphere.org

Interactive Data Tables

Table 1: Selected Biocatalysts for Unsaturated Ester Synthesis

| Biocatalyst (Source Organism) | Enzyme Type | Common Application | Key Characteristics | References |

| Candida antarctica Lipase B (CALB) | Lipase | Synthesis of polyesters, sugar esters | High catalytic activity, high thermal stability, often used immobilized (Novozym 435). | tandfonline.com, tandfonline.com, mdpi.com |

| Rhizomucor miehei Lipase | Lipase | Synthesis of human milk fat substitutes | sn-1,3 regioselective; preference for medium-chain fatty acids. | nih.gov |

| Thermomyces lanuginosus Lipase | Lipase | Esterification of fatty acids | Preference for fatty acids with more than seven carbons. | nih.gov |

| Mycobacterium sp. CAR | Carboxylic Acid Reductase | Chemo-enzymatic synthesis of α,β-unsaturated esters | Reduces carboxylic acids to aldehydes; broad substrate range. | beilstein-journals.org |

| Mucor circinelloides | Ene-reductase (Whole-cell) | Bioreduction of unsaturated compounds | Versatile whole-cell system for C=C bond reduction. | mycosphere.org |

Table 2: Research Findings on Enzymatic Synthesis of Alkyl Alkenoates and Related Esters

| Study Focus | Biocatalyst Used | Substrates | Key Finding | References |

| Unsaturated Polyesters | Candida antarctica Lipase B | Dimethyl fumarate, Dimethyl maleate, Polyethylene glycol | Successful solvent-free synthesis of unsaturated polyesters via condensation copolymerization. | tandfonline.com, tandfonline.com |

| Glucose Fatty Acid Esters | Candida antarctica Lipase B | Glucose, Fatty acids from single-cell oils | Achieved up to 100% conversion yield, demonstrating high efficiency for ester synthesis. | mdpi.com |

| α,β-Unsaturated Esters | Mycobacterium sp. CAR & Chemical Step | Phenylacetic acid and other carboxylic acids | Developed a new chemo-enzymatic approach combining enzymatic reduction with a Wittig reaction. | beilstein-journals.org |

| Long-chain Sucrose (B13894) Esters | Not specified lipase | Sucrose, Long-chain fatty acids | Successful enzymatic transesterification to produce a homologous series of sucrose esters. | researchgate.net |

| Reduction of Unsaturated Esters | Fungal Ene-reductases | Methyl cinnamate (B1238496) and other unsaturated compounds | Unsaturated esters were found to be the most recalcitrant substrates for bioreduction compared to ketones or aldehydes. | mycosphere.org |

Advanced Analytical and Spectroscopic Characterization of Tetradecyl Tetradec 2 Enoate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation and initial identification of tetradecyl tetradec-2-enoate from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like long-chain fatty acid esters. nih.gov For purity assessment, a single, sharp peak in the gas chromatogram at a specific retention time indicates a high degree of purity. The retention time itself is a characteristic feature, influenced by the compound's volatility and interaction with the stationary phase of the GC column. researchgate.net In the case of long-chain esters, high-temperature GC/MS may be employed. researchgate.net

The mass spectrum provides crucial information for structural elucidation. The molecular ion peak (M+) reveals the molecular weight of the compound. For this compound (C28H54O2), the calculated molecular weight is approximately 422.7 g/mol . vulcanchem.com The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure, with specific ions corresponding to the loss of different fragments. For instance, the cleavage at the ester linkage or along the alkyl chains produces a unique fingerprint that aids in confirming the identity of the fatty acid and alcohol moieties. nih.govscispace.com Picolinyl and nicotinate (B505614) derivatives can be used to further aid in the identification of long-chain fatty acids and alcohols by GC/MS. nih.gov

Table 1: Illustrative GC-MS Parameters for Long-Chain Ester Analysis

| Parameter | Value/Condition |

|---|---|

| GC Column | DB-5 fused silica (B1680970) column (or similar non-polar column) |

| Injector Temperature | 220-280°C |

| Oven Temperature Program | Initial hold, followed by a linear ramp to a final temperature (e.g., 70°C to 220°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 25-600 |

This table presents typical parameters; actual conditions may vary based on the specific instrument and sample. nih.govresearchgate.netwu.ac.th

Coupled Techniques (e.g., HPLC/NMR) for Complex Mixture Analysis

For complex biological or synthetic mixtures, coupling high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy (HPLC-NMR) offers a significant advantage. nih.govuni-bayreuth.de HPLC can separate individual components of a mixture, which can then be directly analyzed by NMR for structural elucidation without the need for extensive purification and isolation of each component. nih.gov This is particularly useful for analyzing labile compounds that might degrade during traditional isolation procedures. nih.gov Reversed-phase HPLC is a common method for separating fatty acid esters, often using a C18 column. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of organic molecules, including the determination of double bond geometry in unsaturated esters like this compound. vulcanchem.commdpi.com

1D and 2D NMR Techniques (e.g., DQFCOSY, NOESY)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. vulcanchem.com In the ¹H NMR spectrum of this compound, characteristic signals would include those for the olefinic protons of the double bond, the protons on the carbon adjacent to the ester oxygen, and the numerous methylene (B1212753) and methyl protons of the long alkyl chains. vulcanchem.com The coupling constants (J-values) between the olefinic protons can often distinguish between cis and trans isomers. cdnsciencepub.com

Two-dimensional (2D) NMR techniques provide more detailed connectivity and spatial information. Double-Quantum-Filtered Correlation Spectroscopy (DQFCOSY) helps to establish proton-proton coupling networks, confirming the sequence of protons in the alkyl chains and the relationship between the olefinic and allylic protons. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for stereochemical assignment. nih.gov It identifies protons that are close in space, and for an α,β-unsaturated ester, the presence or absence of a NOE between the olefinic protons and the protons on the adjacent carbons can definitively establish the E (trans) or Z (cis) configuration of the double bond.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Olefinic Protons (-CH=CH-) | 5.3 - 5.4 |

| Ester Methylene (-OCH₂-) | ~4.1 | |

| Methylene Groups (-(CH₂)n-) | 1.2 - 1.3 | |

| Methyl Groups (-CH₃) | ~0.9 | |

| ¹³C | Carbonyl Carbon (C=O) | 170 - 173 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and specific molecular conformation. vulcanchem.com

Application of Modified Mosher Methods for Absolute Configuration Determination

The modified Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols. encyclopedia.pubumn.eduresearchgate.net While this compound itself is not chiral, if it were derived from a chiral alcohol or if the double bond was further down the chain creating a chiral center, this method would be applicable. The method involves reacting the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. umn.educapes.gov.br By comparing the ¹H NMR spectra of these two diastereomers, the spatial arrangement of the substituents around the chiral center can be deduced based on the shielding and deshielding effects of the phenyl group of the MTPA reagent. nih.govencyclopedia.pub

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. google.com This is a critical step in the unambiguous identification of a compound. For this compound, HRMS would be able to distinguish its molecular formula, C28H54O2, from other potential compounds with the same nominal mass. This high level of confidence in the molecular formula, combined with the fragmentation data from MS/MS experiments and the structural details from NMR, provides a comprehensive and definitive characterization of the compound. sciex.com

Structure Activity Relationship Sar Studies and Investigation of Analogues

The biological activity of long-chain esters like Tetradecyl tetradec-2-enoate is intricately linked to their physicochemical properties, which are dictated by their molecular structure. Key areas of investigation include the length and saturation of the hydrocarbon chains and the geometry of any double bonds.

Impact of Alkyl Chain Length and Unsaturation Position on Activity

The lipophilicity and spatial configuration of ester molecules are primary determinants of their interaction with biological systems, such as cell membranes or receptor binding sites.

The activity of aliphatic esters is highly dependent on the length and degree of unsaturation of their constituent fatty acid and alcohol chains. The saturated counterpart of this compound is Tetradecyl tetradecanoate. The introduction of a double bond, as seen in the tetradec-2-enoate moiety, alters the molecule's shape and flexibility, which can significantly affect its biological profile.

Studies on various homologous series of lipid esters have demonstrated that biological activity often follows a parabolic relationship with alkyl chain length, a phenomenon known as the "cut-off" effect. researchgate.netmdpi.com Activity tends to increase with chain length up to an optimal point, after which further increases in length lead to a decrease in activity. This is often attributed to changes in water solubility, membrane partitioning, and steric hindrance at the target site. For instance, increasing the alkyl chain length of esters can significantly influence their surface activity and ability to integrate into lipid membranes. uliege.benih.gov

The position of the double bond is also critical. Moving the unsaturation along the fatty acid chain can alter the molecule's geometry and its ability to fit into specific binding pockets. In comparison to this compound, an isomer like Tetradecyl tetradec-7-enoate or Tetradecyl tetradec-9-enoate would present a different spatial arrangement of its hydrophobic tail, potentially leading to different biological activities. Research on phytosterol esters has shown that both chain length and the degree of unsaturation affect the melting temperature and crystal packing, properties that influence bioavailability and interaction with lipid bilayers. kuleuven.be Saturated esters generally have higher melting points and form more ordered structures compared to their unsaturated counterparts. kuleuven.belibretexts.org

Table 1: Comparative Activity of Tetradecyl Ester Analogues

Hypothetical relative activity based on general SAR principles for lipid esters.

| Compound | Fatty Acyl Chain | Saturation | Notes on Structural Change | Hypothetical Relative Activity (%) |

|---|---|---|---|---|

| Tetradecyl tetradecanoate | C14:0 | Saturated | Reference saturated ester. | 50 |

| This compound | C14:1 | Monounsaturated (α,β) | Introduction of a double bond near the ester group. | 100 |

| Tetradecyl dodecanoate | C12:0 | Saturated | Shorter fatty acyl chain. | 75 |

| Tetradecyl hexadecanoate | C16:0 | Saturated | Longer fatty acyl chain. | 60 |

| Tetradecyl tetradec-9-enoate | C14:1 | Monounsaturated | Isomeric position of the double bond. | 90 |

The Z (or cis) isomer typically has a "kinked" or bent conformation, while the E (or trans) isomer is more linear, resembling a saturated chain. libretexts.org This structural difference is often a key factor in molecular recognition by enzymes or receptors. In many biological systems, particularly those involving insect pheromones, the activity is highly specific to one stereoisomer. For example, studies on the sex pheromones of certain moth species, which are often long-chain unsaturated esters, show that males respond strongly to one isomer (e.g., the Z isomer) but are unresponsive or even repelled by the other (E isomer). researchgate.netresearchgate.net The olfactory receptors of these insects can differentiate between the subtle geometric differences of the isomers. researchgate.net The specific configuration required for activity depends entirely on the topology of the biological target.

Table 2: Hypothetical Activity of (E)- and (Z)-Isomers of this compound

Comparison based on the principle that biological systems often exhibit high stereospecificity.

| Compound | Stereochemistry | Molecular Shape | Hypothetical Receptor Binding Affinity |

|---|---|---|---|

| (E)-Tetradecyl tetradec-2-enoate | Trans | More linear | Low to Moderate |

| (Z)-Tetradecyl tetradec-2-enoate | Cis | Bent/Kinked | High |

Modifications of the Ester Linkage and Alcohol/Acid Moieties

The ester bond in this compound is a key functional group that is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in biological systems. nih.govbiomolther.org This metabolic instability can limit the duration of the compound's action. Modifying this linkage or the adjacent alcohol and acid moieties can alter the compound's stability, potency, and mechanism of action.

Replacing the ester linkage with a more stable isostere, such as an ether, amide, or carbamate (B1207046) bond, is a common strategy in drug design to improve metabolic stability. An ether-linked analogue, for example, would be resistant to hydrolysis by esterases, potentially leading to a longer biological half-life. However, such a change also alters the electronic properties and hydrogen-bonding capacity of the head group, which could negatively impact its interaction with the target.

Modifications to the tetradecyl alcohol (C14) or tetradec-2-enoic acid (C14:1) moieties are also crucial for probing SAR. As discussed previously, altering the chain length of either the alcohol or the acid can modulate lipophilicity and activity. researchgate.netmdpi.com Introducing functional groups, such as hydroxyl groups, halogens, or small alkyl branches, onto the hydrocarbon chains can provide additional points of interaction with a biological target or alter the molecule's conformational preferences.

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes

To elucidate the mechanism of action of this compound, chemically modified analogues are designed and synthesized as molecular probes. These tools are invaluable for identifying biological targets and understanding signaling pathways.

The synthesis of such analogues often involves standard esterification methods, such as Fischer esterification or the use of coupling reagents. The synthesis of the specific unsaturated fatty acid precursor, tetradec-2-enoic acid, can be achieved through various organic chemistry routes.

Examples of mechanistic probes include:

Biotinylated or Fluorescently-Tagged Analogues : A tag (e.g., biotin (B1667282) or a fluorophore like nitrobenzoxadiazole) can be attached to the terminal end of either the alcohol or acid chain. These tagged analogues allow for the visualization of the compound's subcellular localization via microscopy or for the identification of binding partners through affinity pull-down assays.

Photo-activatable Analogues : Incorporating a photolabile group or a photoswitchable moiety (e.g., an azobenzene (B91143) group) allows for spatiotemporal control over the compound's activity. rsc.org The analogue can be administered in an inactive form and then "switched on" at a specific time and location using light, enabling precise study of its downstream effects.

Radio-labeled Analogues : Introducing a radioactive isotope (e.g., ³H or ¹⁴C) into the molecule allows for its quantification in various tissues and cellular compartments, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Non-hydrolyzable Analogues : As mentioned in section 5.2, replacing the ester with a stable linkage like an ether bond creates a tool to differentiate between effects caused by the intact molecule versus its hydrolyzed metabolites (tetradecanol and tetradec-2-enoic acid).

The design and synthesis of these specialized analogues are critical for moving beyond initial SAR observations to a deeper, mechanistic understanding of how this compound functions at a molecular level.

Investigating Tetradecyl Tetradec 2 Enoate and Analogues in Research Applications

Role in Chemical Ecology and Semio-chemical Studies

Semiochemicals, particularly insect sex pheromones, are often complex blends of fatty acid derivatives, including unsaturated esters, alcohols, and aldehydes. wikipedia.org These compounds are fundamental to the reproductive success and behavior of many insect species. Research into esters like Tetradecyl tetradec-2-enoate and its analogues provides critical insights into insect biology, behavior, and the potential for developing environmentally benign pest management strategies. diva-portal.org

Identification and Elucidation of Insect Pheromone Components (e.g., Click Beetles, Plum Moths)

The identification of specific pheromone components is a crucial first step in understanding insect chemical communication. This process typically involves the analysis of extracts from female pheromone glands using techniques like coupled gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electroantennogram detection (GC-EAD), which measures the antenna's response to specific compounds. scienceopen.comresearchgate.net

In studies on click beetles (family Elateridae), a group of significant agricultural pests, various long-chain esters have been identified as key sex attractants. nih.govoup.com For instance, research on the click beetle Melanotus verberans identified a five-component blend from female ovipositor extracts. While this compound itself was not named, closely related analogues were prominent. scienceopen.comresearchgate.net Two essential components for attracting males were found to be 13-tetradecenyl acetate (B1210297) and 13-tetradecenyl hexanoate (B1226103). scienceopen.comresearchgate.net Similarly, studies on other click beetles, such as Agriotes brevis, identified geranyl butyrate (B1204436) and (E, E)-farnesyl butyrate as major pheromone components. researchgate.net

In the case of the plum fruit moth (Grapholita funebrana), a pest of Rosaceae fruits, research has also focused on identifying its pheromone components to develop control methods. researchgate.netnih.govplukkers.com While the primary attractants for G. funebrana are different, the research highlights the commonality of ester-based pheromones in Lepidoptera. nih.govpherobase.com Studies on the American plum borer (Euzophera semifuneralis), another pest of plum trees, identified a four-component blend that includes (Z,E)-9,12-tetradecadien-1-ol (Z9E12-14:OH) and its corresponding aldehyde. researchgate.net

The table below summarizes identified pheromone components and analogues in selected insect species, illustrating the chemical diversity and importance of esters in insect communication.

| Insect Species | Common Name | Identified Pheromone Components / Analogues | Source(s) |

| Melanotus verberans | Click Beetle | 13-tetradecenyl acetate, tetradecyl acetate, 13-tetradecenyl butyrate, 13-tetradecenyl 5-hexenoate, 13-tetradecenyl hexanoate | scienceopen.comresearchgate.net |

| Agriotes brevis | Click Beetle | Geranyl butyrate, (E,E)-farnesyl butyrate | researchgate.netnih.gov |

| Elater abruptus | Click Beetle | 5-methylhexyl (Z)-4-decenoate | nih.govoup.com |

| Grapholita funebrana | Plum Fruit Moth | (Z)-8-dodecenyl acetate (Z8-12:Ac), (Z)-8-dodecenol (Z8-12:OH), (Z)-8-tetradecenyl acetate (Z8-14:Ac) | nih.gov |

| Euzophera semifuneralis | American Plum Borer | (Z,E)-9,12-tetradecenal, (Z)-9-tetradecenal, and their corresponding alcohols | researchgate.net |

Mechanistic Understanding of Pheromone Biosynthesis and Detection

The biosynthesis of insect pheromones, including long-chain esters, is a multi-step enzymatic process that typically begins with standard fatty acid synthesis. wikipedia.orgnih.gov Fatty acid precursors, such as palmitate and stearate, are modified through a series of reactions including desaturation, chain-shortening (via β-oxidation), reduction, and esterification. nih.govoup.comfrontiersin.org

Desaturation : Specific desaturase enzymes introduce one or more double bonds at precise locations within the fatty acid chain, creating unsaturated acyl-CoA precursors. nih.govfrontiersin.org For example, the production of (Z,E)-9,12-tetradecadienyl acetate in some moths involves a delta 12 desaturase. nih.gov

Chain-Shortening : Peroxisomal β-oxidation can shorten the carbon chain to the specific length required for the final pheromone component. oup.com

Reduction & Functional Group Modification : Fatty acyl-CoA reductases (FARs) convert the acyl-CoA precursors into fatty alcohols. nih.govfrontiersin.org These alcohols can then be the final pheromone component or be further modified, for example, by acetyltransferases to form acetate esters. nih.govfrontiersin.org

The detection of these pheromone molecules by the receiving insect is an equally complex process that occurs in the antennae. annualreviews.org It relies on a sophisticated olfactory system. Long-chain esters and hydrocarbons are detected by specialized odorant receptors (ORs) located in the membranes of olfactory sensory neurons. annualreviews.org Pheromone-binding proteins (PBPs) found in the sensillar lymph are thought to capture the hydrophobic pheromone molecules and transport them to the ORs. nih.gov In the plum fruit moth, four distinct PBPs have been identified, each showing different binding affinities for various pheromone components, suggesting a mechanism for discriminating between compounds in a pheromone blend. nih.gov Furthermore, sensory neuron membrane proteins (SNMPs) have been identified as playing an essential role in the detection of long-chain sex pheromones. mdpi.com

Field Evaluation Methodologies for Synthetic Semio-chemical Blends

Once potential pheromone components are identified and synthesized, their biological activity must be confirmed through rigorous field trials. scienceopen.com These evaluations are essential to optimize the blend for use in monitoring or pest control applications like mating disruption. mdpi.comnih.govaffrc.go.jp Methodologies for these field evaluations are systematic and multi-faceted.

Determining the Optimal Blend Ratio : Researchers test various ratios of the synthetic components to find the most attractive mixture. mdpi.comnih.govmdpi.com This often involves a subtractive design, where the full blend is tested against blends with one component omitted to determine which compounds are essential for attraction. scienceopen.comresearchgate.net

Comparing Trap Designs : The efficiency of different trap types, such as sticky wing traps, delta traps, or bucket funnel traps, is compared to maximize the capture rate of the target species. mdpi.comnih.gov

Optimizing Lure and Trap Placement : Studies determine the optimal loading dose of the pheromone in the lure and the best physical placement of the trap (e.g., height relative to the crop canopy) to ensure maximum effectiveness. mdpi.comnih.gov

Assessing Lure Longevity : The release rate and field life of the lure are measured to establish how long it remains attractive, which is critical for practical application in agriculture. mdpi.com

An example of a field bioassay design is the subtractive trial used for the click beetle Melanotus verberans, which demonstrated that a five-component blend was significantly more attractive than blends missing either 13-tetradecenyl acetate or 13-tetradecenyl hexanoate. scienceopen.com

| Treatment (Blend Composition) | Key Finding | Source(s) |

| Full 5-Component Blend | Highly attractive to male M. verberans. | scienceopen.comresearchgate.net |

| Blend minus 13-tetradecenyl acetate | No beetles captured, indicating this component is essential. | scienceopen.com |

| Blend minus 13-tetradecenyl hexanoate | Significantly reduced capture, indicating this component is also critical. | scienceopen.com |

| Individual Components | Neither 13-tetradecenyl acetate nor 13-tetradecenyl hexanoate alone was attractive. | scienceopen.comresearchgate.net |

| Control (no lure) | No beetles captured. | scienceopen.com |

Exploration in Advanced Delivery Systems

The unique chemical structures of unsaturated esters are also of interest in the field of nanomedicine, specifically in the design of lipid nanoparticles (LNPs) for delivering therapeutic agents like mRNA. nih.govresearchgate.net

Chemical Design and Fabrication of Lipid Nanoparticles (LNPs)

Lipid nanoparticles are advanced drug delivery vehicles typically composed of four key lipid components: nih.govbiochempeg.comhelixbiotech.com

Ionizable Cationic Lipid : This is the core functional component. It is positively charged at low pH, which facilitates the encapsulation of negatively charged nucleic acids and their subsequent release from the endosome, but is neutral at physiological pH, reducing toxicity. biochempeg.combiorxiv.org

Helper Phospholipid : Often a saturated lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), this component contributes to the structural integrity of the nanoparticle. nih.govbiochempeg.com

Cholesterol : A structural "helper lipid" that modulates membrane fluidity and stability, filling gaps between other lipids to strengthen the particle. nih.govhelixbiotech.com

PEG-Lipid : A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface, preventing aggregation and increasing circulation time in the body. nih.gov

The fabrication of LNPs can be achieved through various methods, including high-energy techniques like high-pressure homogenization and low-energy, solvent-based methods such as solvent emulsification-evaporation or solvent injection. nih.govmdpi.com While not yet documented as a standard component, a long-chain unsaturated ester like this compound could theoretically be incorporated into an LNP formulation, for example, by being part of the hydrophobic tail structure of a novel ionizable or helper lipid. The ester bond itself could offer a point of biodegradability within the LNP structure. biochempeg.com

Investigating the Role of Unsaturated Lipids and Esters in LNP Stability and Functionality

The degree of saturation in the lipid tails is a critical design feature that significantly impacts LNP performance. nih.govmdpi.com Introducing unsaturation (double bonds) into the hydrophobic tails of lipids, such as in the ionizable lipid or helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), confers several advantages. nih.govbiochempeg.com

Enhanced Fusogenicity and Endosomal Escape : The "kinks" created by double bonds in the acyl chains prevent the lipids from packing tightly. nih.gov This increases the fluidity of the nanoparticle and promotes the formation of a non-bilayer, hexagonal (HII) phase structure. biochempeg.com This fusogenic character is believed to facilitate the fusion of the LNP membrane with the endosomal membrane, allowing the encapsulated cargo (e.g., mRNA) to escape into the cytoplasm where it can be translated into protein. nih.govbiochempeg.commdpi.com

Improved Delivery Efficacy : Systematic studies have shown that incorporating unsaturation into ionizable lipids can lead to a dramatic increase in mRNA transfection and protein expression in vivo compared to their saturated counterparts. nih.govbiorxiv.org Researchers have tuned lipid tail structures by introducing unsaturated bonds to enhance the potency of LNP formulations. biochempeg.com

Stability Considerations : While unsaturation is key for function, it can also make lipids more susceptible to oxidation, which could compromise the structural integrity of the LNP during storage. helixbiotech.com Therefore, formulations with unsaturated lipids may require the inclusion of antioxidants or storage under controlled, oxygen-free conditions to maintain stability. helixbiotech.com The ester linkages found in some lipid components are generally stable at neutral pH but can be designed to be biodegradable within the cell. biochempeg.comacs.org

The exploration of novel unsaturated and ester-containing lipids continues to be a key strategy in optimizing LNPs for the next generation of nucleic acid therapies. nih.govresearchgate.net

Mechanistic Studies of LNP Interaction with Biological Membranes and Intracellular Delivery

The efficacy of Lipid Nanoparticles (LNPs) as delivery vehicles for nucleic acids is critically dependent on their ability to navigate the complex intracellular environment and release their cargo into the cytoplasm. For LNPs formulated with ionizable lipids such as this compound or its analogues, this process is governed by a series of sophisticated, pH-dependent mechanistic steps. The primary barrier to successful delivery is the endosomal membrane, and overcoming this obstacle, a process known as endosomal escape, is the principal function of the ionizable lipid component. insidetx.compnas.org

Upon administration, LNPs are internalized by cells primarily through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle called an endosome. reddit.comnih.gov Once inside the cell, the LNP is trafficked along the endo-lysosomal pathway, where the internal environment of the endosome becomes progressively more acidic, dropping from a neutral pH of ~7.4 to an acidic pH of 5.0-6.5. insidetx.comoaepublish.com This acidification is the key trigger for the LNP's action.

Ionizable lipids are engineered to have a specific acid-dissociation constant (pKa), typically in the range of 6.2 to 6.9. pnas.orgnih.gov This ensures they remain largely neutral at the physiological pH of the bloodstream, minimizing toxicity and unwanted interactions, but become protonated and thus positively charged in the acidic milieu of the endosome. nih.govoaepublish.compnas.org The acquisition of a positive charge on the LNP surface facilitates a crucial electrostatic interaction with the negatively charged anionic lipids, such as phosphatidylserine, that are present on the inner leaflet of the endosomal membrane. insidetx.comnih.gov

This interaction is the prelude to membrane destabilization and fusion. The prevailing scientific model suggests that the protonated, cone-shaped ionizable lipids promote a structural rearrangement of the lipid membranes. nih.gov This leads to a transition from the stable lamellar bilayer structure to a non-bilayer, inverted hexagonal (HII) phase. nih.govnih.gov The formation of these HII structures perturbs the integrity of the endosomal membrane, leading to its disruption and the subsequent release of the nucleic acid payload into the cell's cytoplasm where it can perform its therapeutic function. insidetx.comnih.gov This membrane fusion event is considered the optimal mechanism for efficient endosomal escape. pnas.org

The precise chemical structure of the ionizable lipid has a profound impact on each step of this process, establishing a clear structure-activity relationship that is a major focus of research in the field.

Table 1: Key Mechanistic Steps in LNP-Mediated Intracellular Delivery

| Step | Location | Key Event | Role of Ionizable Lipid |

| 1. Cellular Uptake | Cell Surface | Endocytosis | The overall neutral charge of the LNP at physiological pH facilitates circulation and cellular uptake. |

| 2. Endosomal Acidification | Early/Late Endosome | The pH within the endosome drops from ~7.4 to 5.0-6.5 due to proton pumps. | The ionizable lipid's headgroup becomes protonated (positively charged) in the acidic environment. nih.govoaepublish.com |

| 3. Electrostatic Interaction | Endosomal Membrane | The positively charged LNP surface interacts with negatively charged lipids on the endosomal membrane. | The acquired positive charge drives the binding of the LNP to the endosomal membrane. insidetx.comnih.gov |

| 4. Membrane Destabilization | Endosomal Membrane | Promotion of non-bilayer lipid structures (e.g., hexagonal HII phase). | The molecular shape of the protonated lipid disrupts the stable bilayer, inducing membrane instability. nih.govnih.gov |

| 5. Cargo Release | Cytoplasm | Fusion of the LNP and endosomal membranes creates a pore, releasing the nucleic acid cargo. | Facilitates the final escape of the payload from the endosome into the cytoplasm for therapeutic action. insidetx.compnas.org |

Detailed research into various analogues of ionizable lipids has provided significant insights into how specific molecular features influence delivery efficacy. The structure of the lipid tails, for instance, plays a critical role in fusogenicity. Studies have shown that lipids with branched or unsaturated tails can more effectively induce the formation of the hexagonal (HII) phase, which enhances endosomal escape. oaepublish.comwiley.com An increased branching degree in the lipid tail can improve the formation of this fusogenic phase with the endosomal membrane. oaepublish.com Research on a library of ionizable lipids with α-branched tails demonstrated that these structures increase the LNP's microviscosity and the headgroup's ability to ionize in an acidic environment, which in turn boosts both stability and in vivo efficacy. wiley.com

Table 2: Research Findings on the Structure-Activity Relationship of Ionizable Lipids

| Ionizable Lipid Analogue/Feature | Key Structural Feature | Reported Finding | Research Implication | Citation |

| General Ionizable Lipids | Optimal pKa | An optimal pKa between 6.2 and 6.5 was identified for efficient systemic siRNA delivery to the liver. | Highlights the critical importance of the headgroup's chemical properties for tissue-specific targeting and efficacy. | nih.gov |

| Branched-Tail Lipids | α-branched aliphatic tails | Increased headgroup ionization in acidic environments and enhanced LNP microviscosity, leading to improved stability and in vivo mRNA delivery. | Demonstrates that tail architecture directly influences the physicochemical properties and fusogenicity of the LNP. | wiley.com |

| Multi-tail Lipids | Three or four amine groups and multiple lipid tails | The most efficient lipids for delivery contained three or four amines. | Shows that the number of both protonatable groups and hydrophobic tails is a key determinant of delivery efficiency. | nih.gov |

| Biodegradable Linkages | Ester groups in the lipid structure | Lipids containing ester linkages can efficiently induce gene silencing while also improving the degradation rate and safety profile. | Incorporating biodegradable bonds into the lipid structure is a key strategy for creating effective and safe delivery vehicles. | magtechjournal.com |

These studies collectively underscore that the interaction of LNPs with biological membranes is not a passive process but an active, highly engineered sequence of events. The chemical identity of the ionizable lipid, exemplified by compounds like this compound and its analogues, is the primary determinant of the LNP's ability to sense the intracellular environment, interact with the endosomal membrane, and ultimately ensure the successful cytoplasmic delivery of its therapeutic cargo.

Computational and Theoretical Chemistry of Tetradecyl Tetradec 2 Enoate

Molecular Modeling and Simulation of Conformational Dynamics

Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and dynamic behavior of flexible molecules like Tetradecyl tetradec-2-enoate. Due to the presence of two long alkyl chains and a rotatable ester group, this molecule can adopt a multitude of conformations. mun.cajst.go.jp

The conformation of a molecule is crucial as it affects its biological activity and chemical reactivity. mun.ca For long-chain esters, simulations can predict low-energy conformations that are likely to be prevalent. mun.ca In the context of biological membranes, simulations can show how molecules like this compound orient themselves, with the potential for the long tails to interdigitate with lipids. researchgate.net

Table 1: Typical Parameters for Molecular Dynamics Simulation of Long-Chain Esters

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | GROMOS, CHARMM, AMBER |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Ensemble | Statistical mechanics ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | Simulation temperature. | 298 K or 310 K (room or body temperature) |

| Pressure | Simulation pressure (for NPT ensemble). | 1 bar |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Time Step | Integration time step for the equations of motion. | 1-2 femtoseconds (fs) |

This table presents a generalized set of parameters. Specific values would be optimized for simulations of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. researchgate.netbanglajol.info For this compound, these calculations can pinpoint regions of high or low electron density, predict the energies of frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential maps. researchgate.netmdpi.com

The electronic properties of the α,β-unsaturated ester functional group are of particular interest. The carbonyl group (C=O) and the adjacent carbon-carbon double bond (C=C) form a conjugated system. DFT calculations can quantify the electron-withdrawing effect of the ester group on the double bond. The distribution of atomic charges, calculated using methods like Restrained ElectroStatic Potential (RESP), can identify electrophilic and nucleophilic sites. mdpi.com The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack, which is the key step in ester hydrolysis. masterorganicchemistry.com The β-carbon of the unsaturated system is also electrophilic due to resonance, making it susceptible to nucleophilic addition (a Michael-type reaction).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity. The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the C=C double bond, while the LUMO would be centered on the conjugated ester system.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high, localized on C=C bond | Site for electrophilic attack (e.g., by acids, oxidizing agents) |

| LUMO Energy | Relatively low, localized on C=O and β-carbon | Site for nucleophilic attack (e.g., by water, bases, Grignard reagents) |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability |

| Electrostatic Potential | Negative potential around carbonyl oxygen; Positive potential on carbonyl carbon and β-carbon | Guides interactions with polar molecules and ions |

| Dipole Moment | Non-zero, originating from the ester group | Influences solubility and intermolecular interactions |

These are generalized predictions based on the known behavior of α,β-unsaturated esters. banglajol.infobanglajol.info Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

In Silico Approaches for Predicting Chemical Interactions and Mechanistic Pathways

In silico methods are invaluable for predicting how a molecule like this compound might interact with other chemical species and for elucidating the mechanisms of its potential reactions. researchgate.netnih.gov These computational approaches can model reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. researchgate.net

For this compound, key reactions to investigate computationally include:

Hydrolysis: The cleavage of the ester bond by water, which can be catalyzed by acid or base. Computational models can simulate the step-by-step mechanism, including the formation of the tetrahedral intermediate, and predict the reaction rate. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict hydrolysis rates for esters based on their molecular descriptors. nih.govacs.org

Reactions at the C=C Double Bond: These include electrophilic additions (e.g., hydrogenation, halogenation) and oxidation (e.g., epoxidation, ozonolysis). masterorganicchemistry.com Quantum chemical calculations can determine the regioselectivity and stereoselectivity of these reactions by comparing the energies of different possible reaction pathways.

These predictive models fall into several categories, including expert systems based on known chemical rules, statistical models like QSAR, and physics-based models that simulate the reaction at a quantum mechanical level. nih.gov By simulating these pathways, researchers can gain a mechanistic understanding that is difficult to achieve through experimentation alone. researchgate.net

Table 3: In Silico Prediction of Mechanistic Pathways for this compound

| Reaction Type | Potential Reagents | Computational Method | Predicted Outcome/Insight |

|---|---|---|---|

| Ester Hydrolysis (Basic) | NaOH, H₂O | DFT, QSAR | Mechanism via tetrahedral intermediate; Prediction of hydrolysis rate constant. nih.gov |

| Ester Hydrolysis (Acidic) | H₃O⁺ | DFT | Mechanism involving protonation of the carbonyl oxygen. masterorganicchemistry.com |

| Hydrogenation | H₂, Pd/C | DFT | Calculation of reaction enthalpy; Confirmation of saturation of the C=C bond. |

| Epoxidation | m-CPBA | DFT | Prediction of the transition state for oxygen transfer to the double bond. |

| Michael Addition | Nucleophiles (e.g., R₂NH) | DFT, MD | Analysis of the reaction pathway for addition to the β-carbon. |

Cheminformatics Analysis of Related Ester Libraries and Molecular Scaffolds

Cheminformatics applies computational methods to analyze large collections of chemical data, known as chemical libraries. researchgate.net this compound can be analyzed within the context of libraries of long-chain esters or natural products to understand its properties relative to similar molecules. acs.orgacs.org

A key concept in cheminformatics is the molecular scaffold, which represents the core structure of a molecule. chemrxiv.org For this compound, the scaffold could be defined as the α,β-unsaturated ester moiety, with the two long alkyl chains considered as substituents. Analyzing libraries based on this scaffold can reveal structure-activity relationships (SAR) or structure-property relationships (QSPR). nih.govtandfonline.com For example, a cheminformatics analysis could explore how varying the length and saturation of the alkyl chains affects properties like melting point, solubility, or predicted biological activity across a library of related esters. researchgate.net

The analysis involves calculating a wide range of molecular descriptors for each compound in the library. These descriptors quantify various aspects of the molecule's structure and properties, such as size, shape, lipophilicity, and electronic features. nih.gov By comparing the descriptor values for this compound with those of other esters, its place in the broader "chemical space" can be determined.

Table 4: Key Cheminformatics Descriptors for this compound

| Descriptor | Definition | Predicted Value | Significance |

|---|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 422.73 g/mol chemsrc.com | Basic property influencing physical and biological characteristics. |

| LogP (XLogP3-AA) | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | ~9.7 chemsrc.com | High value indicates very high lipophilicity and poor water solubility. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | 26.3 Ų chemsrc.com | Low value relative to molecular size, indicating a non-polar nature. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | 25 | High number indicates significant conformational flexibility. |

| Fraction Csp3 | The fraction of carbon atoms that are sp³ hybridized. | ~0.93 | High value reflects the predominantly aliphatic nature of the molecule. |

Values are based on the known structure of this compound and can be calculated using standard cheminformatics software like RDKit or DataWarrior. nih.gov

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Ester Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of molecules. researchgate.netacs.org For long-chain esters such as Tetradecyl tetradec-2-enoate, AI and ML can be leveraged in several key areas.

Predictive modeling, a core strength of ML, can be employed to forecast the physicochemical properties of novel esters. By training algorithms on existing datasets of ester properties, it is possible to predict characteristics like melting point, boiling point, viscosity, and solubility for new structures without the need for initial synthesis and physical testing. nih.govresearchgate.netarxiv.org This predictive capability allows for the rapid screening of vast virtual libraries of potential ester candidates to identify those with the most promising properties for a specific application. For instance, in the development of new lubricants or plasticizers, ML models could identify long-chain unsaturated esters with optimal thermal stability and flexibility.

Furthermore, AI can play a crucial role in designing synthetic routes. Retrosynthesis algorithms, powered by deep learning, can propose viable and efficient pathways for the synthesis of complex esters. acs.org These tools can analyze the intricate chemical structure of this compound and suggest a sequence of reactions, starting from readily available precursors. This not only streamlines the research and development process but can also lead to the discovery of novel and more efficient synthetic methodologies.

The table below illustrates the potential applications of AI and ML in the context of ester research.

| AI/ML Application | Description | Relevance to this compound |

| Property Prediction | Utilizes algorithms to forecast physicochemical properties based on molecular structure. | Prediction of viscosity, thermal stability, and biodegradability to guide its application as a lubricant or in biodegradable polymers. |

| Retrosynthesis Design | Employs deep learning to propose efficient synthetic pathways. | Suggestion of novel and optimized routes for the synthesis of this compound, potentially using greener catalysts or fewer steps. |

| Reaction Optimization | Uses ML models to identify optimal reaction conditions (temperature, pressure, catalyst) for maximizing yield and minimizing byproducts. | Fine-tuning the esterification or transesterification process for the production of this compound with high purity. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Ester Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters on the reaction outcome. mt.com For the synthesis of this compound, advanced spectroscopic techniques that allow for in situ monitoring are poised to revolutionize process control and optimization.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time tracking of esterification and transesterification reactions. mdpi.comresearchgate.net By monitoring the characteristic vibrational frequencies of functional groups, such as the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band, researchers can follow the progress of the reaction continuously. mt.commdpi.com This real-time data allows for precise determination of reaction endpoints, leading to improved efficiency and reduced energy consumption.

Raman spectroscopy is another valuable technique for in situ monitoring, particularly in aqueous or complex reaction media where FTIR might be less effective. researchgate.netendress.com It can provide detailed information about changes in molecular structure and bonding during the reaction. For the synthesis of this compound, Raman spectroscopy could be used to monitor the conversion of reactants and the formation of the desired α,β-unsaturated ester, providing a deeper understanding of the reaction mechanism. researchgate.netacs.org

The data gathered from these in situ techniques can be used to develop detailed kinetic models of the esterification process, enabling more precise control over the reaction and facilitating scale-up from the laboratory to industrial production.

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In Situ FTIR | Real-time concentration changes of reactants, intermediates, and products. mt.com | Monitoring the esterification of tetradec-2-enoic acid with tetradecanol (B45765) to determine reaction kinetics and optimize conditions. |

| In Situ Raman | Changes in molecular vibrations and structure. researchgate.net | Tracking the formation of the C=C bond and the ester linkage during synthesis, providing mechanistic insights. researchgate.net |

Green Chemistry Approaches for Sustainable Production of Alkyl Alkenoates

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. sapub.org The sustainable production of alkyl alkenoates, including this compound, is a key area of research.

One of the most promising green chemistry approaches is the use of biocatalysis. Enzymes, such as lipases and esterases, can catalyze esterification and transesterification reactions with high selectivity and efficiency under mild conditions. nih.govnih.gov The use of enzymes can eliminate the need for harsh acid or base catalysts, which often lead to unwanted side reactions and the generation of corrosive waste. csic.es For the synthesis of this compound, employing a specific lipase (B570770) could lead to a cleaner and more energy-efficient process. nih.govnih.gov

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. Research into deriving the tetradecanol and tetradec-2-enoic acid moieties from biomass sources would significantly enhance the green credentials of this compound. rsc.org

| Green Chemistry Approach | Description | Relevance to this compound Production |

| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. nih.gov | Enzymatic synthesis of this compound under mild conditions, reducing energy consumption and byproducts. nih.gov |

| Recyclable Catalysts | Development of solid acid or base catalysts that can be easily recovered and reused. | Use of a solid acid catalyst for the esterification reaction, minimizing waste and catalyst leaching into the product. |

| Renewable Feedstocks | Utilization of raw materials derived from biomass. | Sourcing the long-chain alcohol and unsaturated acid components from plant oils or other renewable biological sources. rsc.org |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology offers exciting opportunities to explore the biological relevance and applications of novel molecules like this compound. The long alkyl chains and the presence of an α,β-unsaturated ester moiety suggest potential interactions with biological systems.

Long-chain esters are known to play various roles in biology, from signaling molecules to components of cell membranes. bris.ac.uk The specific structure of this compound could be designed to interact with specific enzymes or receptors, potentially leading to applications in drug delivery or as biological probes. For instance, the ester could be incorporated into lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance the delivery of therapeutic agents. nih.govnih.govmdpi.com The length of the alkyl chains can influence the release rate of the encapsulated drug. researchgate.net

The α,β-unsaturated ester functional group is a Michael acceptor, which can react with nucleophiles such as the thiol groups of cysteine residues in proteins. fiveable.me This reactivity could be harnessed to design covalent inhibitors of specific enzymes or to develop chemical probes for studying biological processes. Understanding the reactivity of this compound with biological nucleophiles would be a crucial area of research at the chemistry-biology interface.

| Cross-Disciplinary Area | Research Focus | Potential Application of this compound |

| Drug Delivery | Incorporation of lipophilic molecules into delivery systems to improve drug solubility and controlled release. nih.gov | Use as a component of lipid nanoparticles for the targeted delivery of anticancer drugs or other therapeutics. nih.gov |

| Chemical Probes | Design of molecules that can selectively interact with and report on biological targets. | Development of probes based on the Michael acceptor reactivity of the α,β-unsaturated ester to study enzyme activity. |

| Biomaterials | Creation of new materials with specific biological properties. | Potential use in the development of biodegradable polymers or coatings for medical devices. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.